![molecular formula C12H10N2O3S B14464489 2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide CAS No. 72793-64-7](/img/structure/B14464489.png)
2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide is an organic compound characterized by the presence of a nitronaphthalene moiety attached to a sulfanylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide typically involves a multi-step process. One common method starts with the nitration of naphthalene to produce 1-nitronaphthalene. This intermediate is then subjected to a reaction with thioacetic acid to introduce the sulfanyl group, followed by acetylation to form the final acetamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups like methoxy or tert-butyl groups.
Applications De Recherche Scientifique
2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent dye due to its photoluminescent properties.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of photonic materials and sensors.
Mécanisme D'action
The mechanism of action of 2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nitronaphthalene: Lacks the sulfanylacetamide group, making it less versatile in certain applications.
2-Nitronaphthalene: Similar nitro group but different substitution pattern, affecting its reactivity and properties.
N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide: Similar structure but with an acetyl group instead of a sulfanyl group, influencing its photoluminescent properties.
Uniqueness
2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide stands out due to its combination of a nitronaphthalene moiety and a sulfanylacetamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
72793-64-7 |
|---|---|
Formule moléculaire |
C12H10N2O3S |
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
2-(1-nitronaphthalen-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C12H10N2O3S/c13-11(15)7-18-10-6-5-8-3-1-2-4-9(8)12(10)14(16)17/h1-6H,7H2,(H2,13,15) |
Clé InChI |
MCUZHQYZEWAADX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])SCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


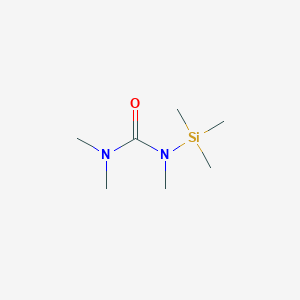

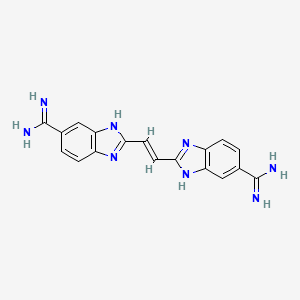
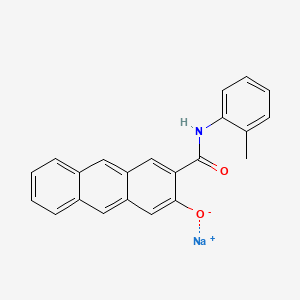
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
![2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14464436.png)
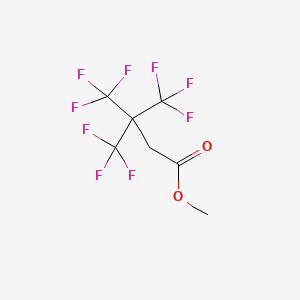
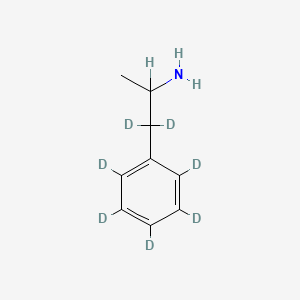
![{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol](/img/structure/B14464453.png)
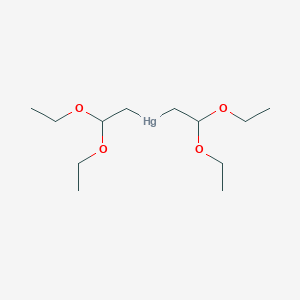
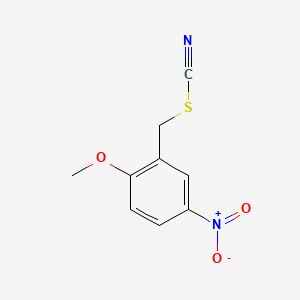

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
